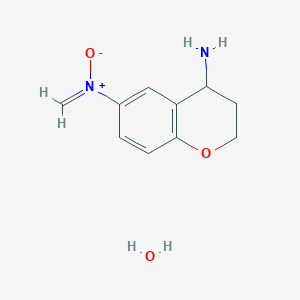
4-Amino-N-methylenechroman-6-amine oxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-methylenechroman-6-amine oxide hydrate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chroman ring system, which is a benzopyran derivative, and an amine oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylenechroman-6-amine oxide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the chroman ring.
Formation of the Amine Oxide: The amine oxide functional group is typically formed by oxidizing the amine group using oxidizing agents such as hydrogen peroxide or peracids.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-methylenechroman-6-amine oxide hydrate can undergo various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The amine oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Condensation: Imines or Schiff bases.
Aplicaciones Científicas De Investigación
4-Amino-N-methylenechroman-6-amine oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-methylenechroman-6-amine oxide hydrate involves its interaction with specific molecular targets. The amine oxide group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the chroman ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
4-Amino-N-methylenechroman-6-amine oxide hydrate can be compared with other similar compounds, such as:
4-Amino-N-methylenechroman-6-amine: Lacks the oxide functional group, which may result in different chemical reactivity and biological activity.
N-Methylenechroman-6-amine oxide: Lacks the amino group, which may affect its ability to participate in certain reactions.
4-Amino-N-methylenechroman: Lacks both the amine oxide and hydrate components, resulting in different properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Número CAS |
1196154-07-0 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-(4-amino-3,4-dihydro-2H-chromen-6-yl)methanimine oxide;hydrate |
InChI |
InChI=1S/C10H12N2O2.H2O/c1-12(13)7-2-3-10-8(6-7)9(11)4-5-14-10;/h2-3,6,9H,1,4-5,11H2;1H2 |
Clave InChI |
RJICUTQBSDYHQV-UHFFFAOYSA-N |
SMILES canónico |
C=[N+](C1=CC2=C(C=C1)OCCC2N)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






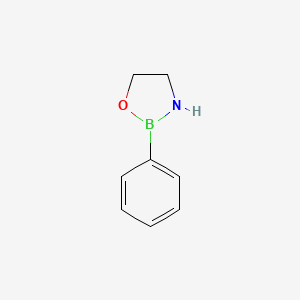
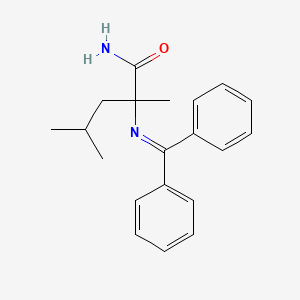
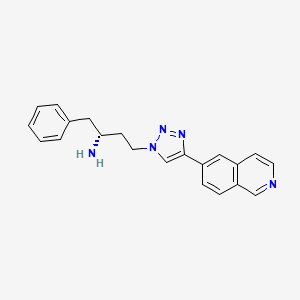
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
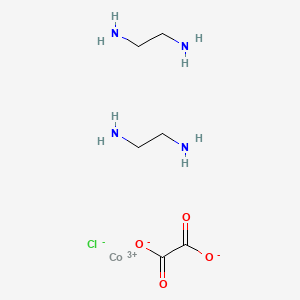
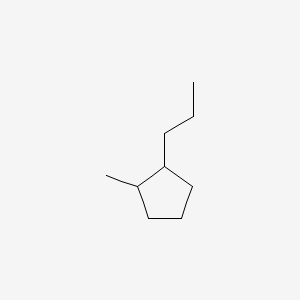
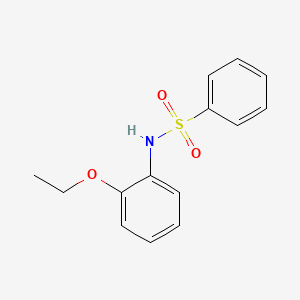
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)

